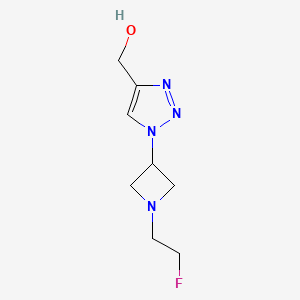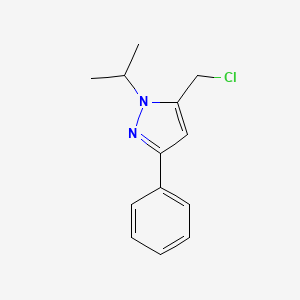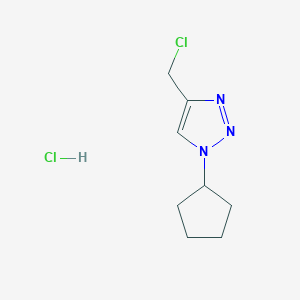
4-(chloromethyl)-1-cyclopentyl-1H-1,2,3-triazole hydrochloride
Overview
Description
This usually includes the compound’s systematic name, its synonyms, and its structural formula.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, and catalysts used.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis
This involves studying the compound’s reactivity, including its potential reactions with other compounds under various conditions.Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability.Scientific Research Applications
Corrosion Inhibition
Triazole derivatives, such as 4H-1,2,4-triazole, have been studied for their effectiveness in protecting mild steel against corrosion in hydrochloric acid solutions. These compounds exhibit high inhibition efficiency, attributed to their adsorption onto the metal surface, forming a protective layer. The efficiency varies with the type and nature of substituents present in the molecule, indicating that structural modifications can enhance their protective abilities. This application is particularly relevant in industrial processes where corrosion resistance is crucial (Bentiss et al., 2007).
Synthetic Methodologies
Triazole compounds, including those with chloromethyl groups, are valuable intermediates in organic synthesis. They have been utilized in the synthesis of nucleosides with potential cytostatic activity, demonstrating the versatility of triazole derivatives in developing novel pharmaceuticals. The ability to modify triazole compounds through various reactions enables the creation of a wide range of biologically active molecules, underscoring their importance in medicinal chemistry (F. G. de las Heras et al., 1979).
Biological Activities
The biological activities of triazole derivatives are diverse, with some compounds exhibiting promising anticancer properties. For instance, triazole-linked 7-hydroxy-4-phenylchromen-2-one derivatives have shown significant cytotoxic activity against various cancer cell lines, highlighting the potential of triazole compounds in oncology research. The structural diversity of triazole derivatives allows for the exploration of novel therapeutic agents with targeted biological activities (Chuan-Feng Liu et al., 2017).
Safety And Hazards
This involves studying the compound’s toxicity, potential health effects, and safety precautions that should be taken when handling it.
Future Directions
This involves discussing potential future research directions, such as new synthetic routes, potential applications, and further studies into its properties or mechanism of action.
properties
IUPAC Name |
4-(chloromethyl)-1-cyclopentyltriazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3.ClH/c9-5-7-6-12(11-10-7)8-3-1-2-4-8;/h6,8H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVCYMHJCNOXRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(N=N2)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-1-cyclopentyl-1H-1,2,3-triazole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



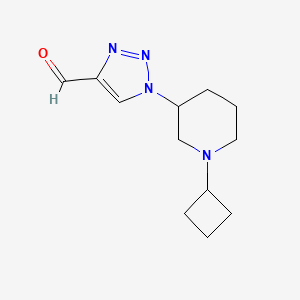
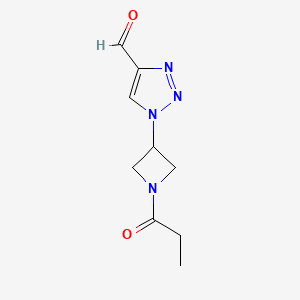
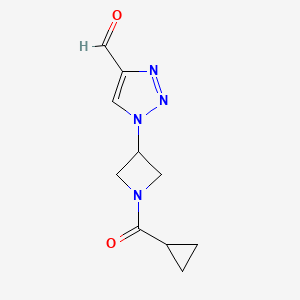
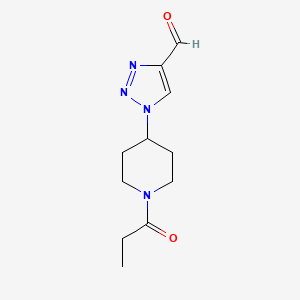
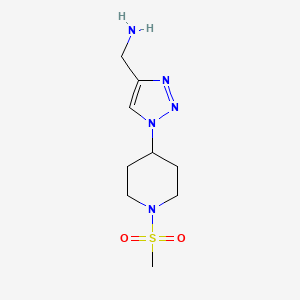
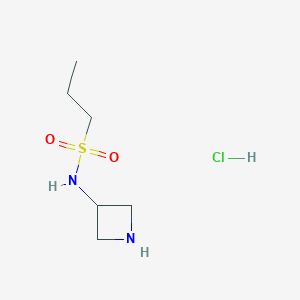

![(5-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)pyridin-3-yl)methanamine dihydrochloride](/img/structure/B1492663.png)



